4,5-Dichloro-1H-indole-3-carbaldehyde
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Overview
Description
4,5-Dichloro-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant due to their presence in many natural products and their wide range of biological activities. This compound, specifically, is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the indole ring and an aldehyde group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-1H-indole-3-carbaldehyde can be synthesized through various methods. One common method involves the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to form the formyl group at the 3 position of the indole ring. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale Vilsmeier-Haack reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5-Dichloro-1H-indole-3-carboxylic acid.
Reduction: 4,5-Dichloro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Medicine: Research into its derivatives has shown potential for anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1H-indole-3-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit protein kinases, leading to anticancer effects. The exact pathways involved can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
4-Chloro-1H-indole-3-carbaldehyde: Contains only one chlorine substituent, leading to different reactivity and biological activity.
5-Chloro-1H-indole-3-carbaldehyde: Similar to 4-chloro-1H-indole-3-carbaldehyde but with the chlorine substituent at a different position.
Uniqueness
4,5-Dichloro-1H-indole-3-carbaldehyde is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potential as a precursor for synthesizing a wide range of biologically active compounds .
Properties
Molecular Formula |
C9H5Cl2NO |
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Molecular Weight |
214.04 g/mol |
IUPAC Name |
4,5-dichloro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |
InChI Key |
HYRGXPKALSYWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)Cl)Cl |
Origin of Product |
United States |
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